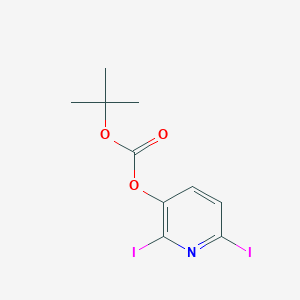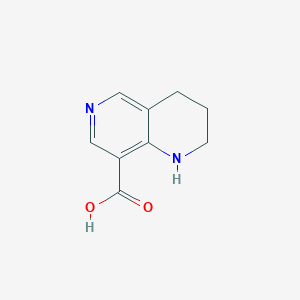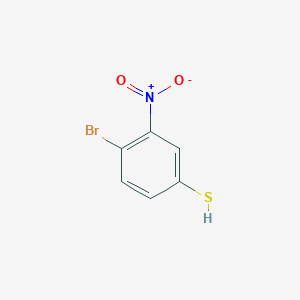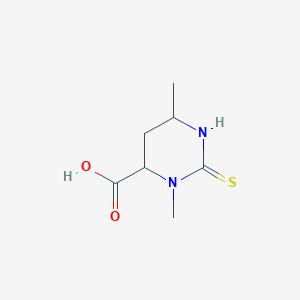
tert-Butyl 2,6-diiodopyridin-3-yl carbonate
Overview
Description
“tert-Butyl 2,6-diiodopyridin-3-yl carbonate” is a biochemical used for proteomics research . It’s a useful research chemical .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H11I2NO3 . Its molecular weight is 447.01 .Physical And Chemical Properties Analysis
The compound is a solid . The SMILES string representation isCC(C)(C)OC(=O)Oc1ccc(I)nc1I .
Scientific Research Applications
Synthesis and Structural Studies
Activation of Carboxylic Acids : Carboxylic acids can be activated using tert-butyl carbonates like tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate. This process leads to the efficient formation of benzotriazinonyl esters, which are intermediates in reactions for forming amides or peptides (Basel & Hassner, 2002).
Crystal Structure Determination : 2,6-Di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate, a class of negatively solvatochromic dyes, has been synthesized and its crystal structure analyzed. This dye is unique due to the bulky tert-butyl groups, which allow it to crystallize without any solvent of crystallization (Shekhovtsov et al., 2012).
Chemical Reactions and Complexes
Electrocatalytic Reduction of CO2 : An iron(III) chloride compound, containing tert-butyl elements, has been shown to mediate the reduction of carbon dioxide to formate, with significant implications in chemical reactions involving CO2 (Nichols et al., 2018).
Copper(II) Complexes Synthesis : Copper(II) complexes using derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands, which have implications for biological sensing and iron complexes with unique properties, have been synthesized (Choroba et al., 2019).
Synthesis of New Compounds
- New Reagent for Boc Protecting Group : Tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD) has been introduced as a new reagent for preparing N-Boc-amino acids, demonstrating the versatility of tert-butyl carbonates in synthetic chemistry (Rao et al., 2017).
Properties
IUPAC Name |
tert-butyl (2,6-diiodopyridin-3-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11I2NO3/c1-10(2,3)16-9(14)15-6-4-5-7(11)13-8(6)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQYIMVKIVIVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(N=C(C=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673864 | |
| Record name | tert-Butyl 2,6-diiodopyridin-3-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-12-8 | |
| Record name | tert-Butyl 2,6-diiodopyridin-3-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















